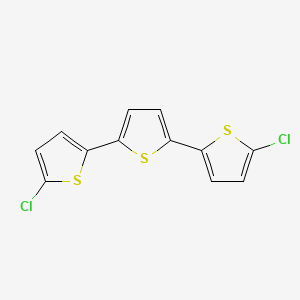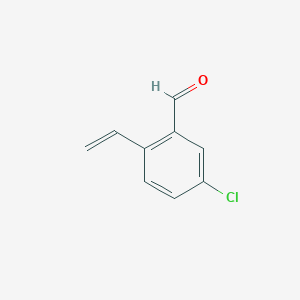
5-Chloro-2-vinylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-vinylbenzaldehyde is an organic compound with the molecular formula C9H7ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a vinyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-vinylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation of 5-chlorobenzaldehyde with acetone under basic conditions, followed by a dehydration step to introduce the vinyl group. Another method involves the Suzuki-Miyaura coupling of 5-chloro-2-bromobenzaldehyde with vinylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The Claisen-Schmidt condensation and Suzuki-Miyaura coupling are both scalable processes that can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-vinylbenzoic acid.
Reduction: 5-Chloro-2-vinylbenzyl alcohol.
Substitution: 5-Methoxy-2-vinylbenzaldehyde (when using sodium methoxide).
Applications De Recherche Scientifique
5-Chloro-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-vinylbenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a vinyl group.
2-Vinylbenzaldehyde: Lacks the chlorine substitution at the 5-position.
5-Chloro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a vinyl group.
Uniqueness
5-Chloro-2-vinylbenzaldehyde is unique due to the presence of both a chlorine atom and a vinyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C9H7ClO |
|---|---|
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
5-chloro-2-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 |
Clé InChI |
KBGONYHRPOVZMI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


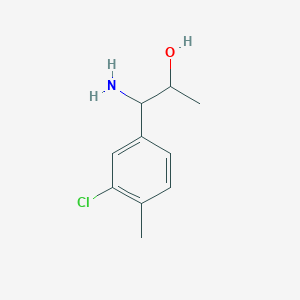

![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
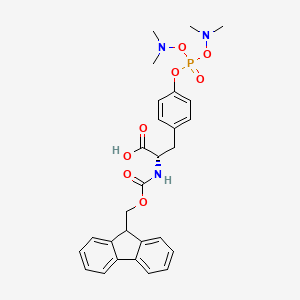
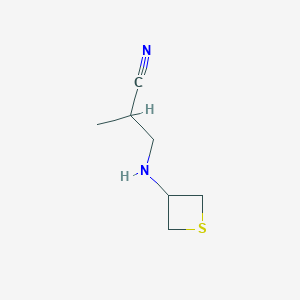
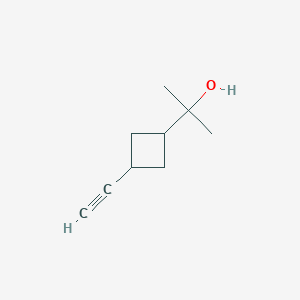
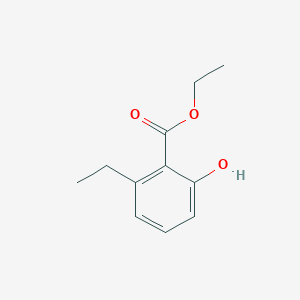
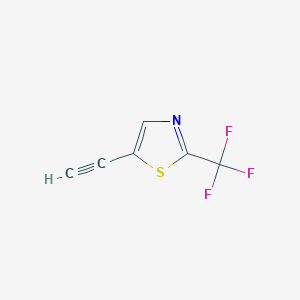
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)


